2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol is a complex organic compound characterized by its unique molecular structure. It contains a total of 46 bonds, including 20 non-hydrogen bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 hydroxyl group, 1 secondary alcohol, 2 aliphatic ethers, and 1 oxolane .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol involves multiple steps and specific reaction conditions.
Analyse Chemischer Reaktionen
2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure and functional groups make it a valuable candidate for studying reaction mechanisms, developing new synthetic methodologies, and exploring its biological activity. In medicine, it may be investigated for its potential therapeutic properties, while in industry, it could be used as a precursor for the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and ether groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various adducts and intermediates, which contribute to its overall biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol can be compared with other similar compounds, such as (R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol. Both compounds share structural similarities, including multiple rings and functional groups, but differ in their specific arrangements and substituents. This uniqueness makes this compound a distinct compound with its own set of properties and applications .
Eigenschaften
CAS-Nummer |
65791-18-6 |
---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
InChI |
InChI=1S/C16H26O3/c1-3-4-5-6-7-8-9-12-13-10-16(18-2)19-15(13)11-14(12)17/h7,9,12-17H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
FMBVBOYHTUNBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C=CC1C2CC(OC2CC1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.